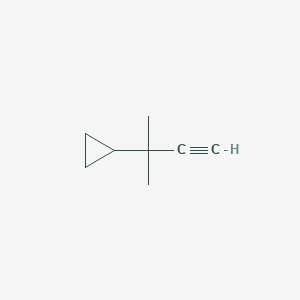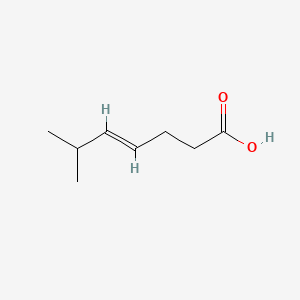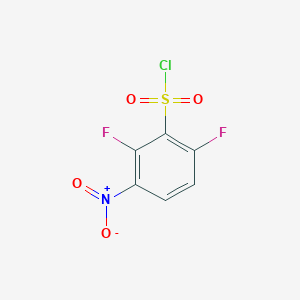
(2-Methylbut-3-yn-2-yl)cyclopropane
Vue d'ensemble
Description
(2-Methylbut-3-yn-2-yl)cyclopropane is an organic compound with the molecular formula C8H12. It is characterized by a cyclopropane ring substituted with a 2-methylbut-3-yn-2-yl group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbut-3-yn-2-yl)cyclopropane typically involves the cyclopropanation of an alkyne precursor. One common method is the reaction of 2-methylbut-3-yn-2-ol with a cyclopropanating agent such as diiodomethane in the presence of a zinc-copper couple. The reaction conditions usually require an inert atmosphere and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring safety measures for handling reactive intermediates and products.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylbut-3-yn-2-yl)cyclopropane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the alkyne group using catalysts such as palladium on carbon can yield the corresponding alkane.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in an appropriate solvent.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted cyclopropane derivatives.
Applications De Recherche Scientifique
(2-Methylbut-3-yn-2-yl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Methylbut-3-yn-2-yl)cyclopropane involves its interaction with molecular targets through its reactive alkyne and cyclopropane groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on enzymes or other biomolecules, potentially altering their function. The exact pathways and molecular targets depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylacetylene: Similar in having a cyclopropane ring and an alkyne group.
2-Methyl-3-butyn-2-ol: Shares the 2-methylbut-3-yn-2-yl group but lacks the cyclopropane ring.
Cyclopropylmethylamine: Contains a cyclopropane ring with a different substituent.
Propriétés
IUPAC Name |
2-methylbut-3-yn-2-ylcyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-4-8(2,3)7-5-6-7/h1,7H,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZYFRDWKXQNFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30710988 | |
| Record name | (2-Methylbut-3-yn-2-yl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30710988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61422-95-5 | |
| Record name | (2-Methylbut-3-yn-2-yl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30710988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-({4-[(4-Ethoxyphenyl)methyl]piperazin-1-yl}methyl)-4-methoxyphenol](/img/structure/B1658475.png)
![Benzene, 1,1'-[2-(phenylthio)-1-propene-1,3-diyl]bis-](/img/structure/B1658476.png)

![6-[2-[1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-5-hydroxy-5-(trifluoromethyl)pyrazolidin-3-ylidene]ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B1658479.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-4-ethoxybenzamide](/img/structure/B1658482.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-3-ethoxybenzamide](/img/structure/B1658489.png)

![2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole](/img/structure/B1658493.png)
![Ethanone, 1-[1,1'-biphenyl]-2-yl-2-bromo-](/img/structure/B1658494.png)

